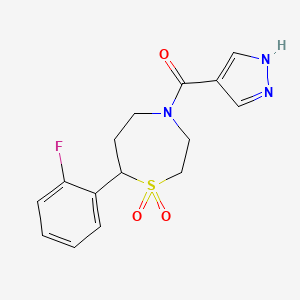
(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H16FN3O3S and its molecular weight is 337.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone is a complex organic molecule notable for its unique structural features, which include a thiazepan ring and a pyrazole moiety. This article explores its biological activity, potential pharmacological applications, synthesis methods, and interactions with biological targets.
Structural Characteristics
The molecular formula of the compound is C19H17FN2O4S with a molecular weight of 420.47 g/mol. The presence of fluorine in the structure enhances its electronic properties, potentially influencing its reactivity and interactions with biological systems.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activities. The following are key areas of interest regarding its biological effects:
1. Antimicrobial Activity
Research suggests that compounds with thiazepane rings often display antimicrobial properties. The unique structure of this compound may enhance its ability to interact with microbial targets, potentially leading to effective treatments against various pathogens.
2. Enzyme Inhibition
The compound may act as an inhibitor or modulator in biochemical pathways. Its structure allows for interactions with specific enzymes or receptors, which could be relevant in conditions such as pain management and neuropharmacology .
3. Computational Predictions
Using computational methods like the Prediction of Activity Spectra for Substances (PASS), researchers can estimate the biological activity based on structural similarities to known compounds. These predictions suggest potential interactions with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazepane Ring : This can be achieved through cyclization reactions involving sulfur-containing precursors.
- Introduction of the Fluorophenyl Group : Electrophilic aromatic substitution reactions are commonly used.
- Attachment of the Pyrazole Moiety : This step may involve cross-coupling reactions or other methods to introduce the pyrazole structure.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:
- Hydrogen Bonding : The thiazepane ring may form hydrogen bonds with polar functional groups in proteins.
- π-π Interactions : The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity or receptor function.
特性
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-13-4-2-1-3-12(13)14-5-6-19(7-8-23(14,21)22)15(20)11-9-17-18-10-11/h1-4,9-10,14H,5-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWMEHHCWRYSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














